molecular formula C10H15Cl3N2O B2748369 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 1909308-74-2

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B2748369
CAS RN: 1909308-74-2
M. Wt: 285.59
InChI Key: VRBQCCSGDBQQGA-UHFFFAOYSA-N
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Description

“3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl3N2O . It has a molecular weight of 285.6 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClN2O.2ClH/c11-8-1-2-10 (13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis Techniques and Applications

A novel method for synthesizing conformationally rigid diamines, which are significant in medicinal chemistry, utilizes a catalytic hydrogenation process. This approach offers a simpler, more scalable alternative to previous multi-stage procedures for producing related compounds, highlighting its potential for producing large quantities of such compounds efficiently (Smaliy et al., 2011).

Structural and Chemical Properties

The crystal structure analysis of desloratadine, a tricyclic antihistamine featuring a piperidin-4-yloxy group, does not showcase strong hydrogen bonds despite the molecule's capability to form such bonds. This property might influence its interaction with biological targets and could be relevant for designing drugs with specific binding characteristics (Bhatt & Desiraju, 2006).

Medicinal Chemistry Applications

A study on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists demonstrates the modification of the C(5) position with a piperidin-4-yloxy moiety, resulting in compounds with improved water solubility at physiological pH. This modification enhances the compound's suitability for intravenous infusion, illustrating the role of piperidin-4-yloxy modifications in developing therapeutically relevant molecules (Baraldi et al., 2012).

Advancements in Organic Synthesis

The development of synthetic bacteriochlorins with integral spiro-piperidine motifs signifies a breakthrough in organic chemistry. Incorporating a spiro-piperidine unit into bacteriochlorins allows for the customization of these compounds by nitrogen derivatization. This advancement opens up new possibilities for designing compounds with specific spectral properties and biological activities (Reddy et al., 2013).

properties

IUPAC Name

3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBQCCSGDBQQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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